molecular formula C21H18BrNO B8582168 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one

3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one

Cat. No.: B8582168
M. Wt: 380.3 g/mol
InChI Key: UFXXYDFRMMZNDI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is an organic compound that features a complex structure with a bromophenyl group, a pyridinyl group, and a tolyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.

Properties

Molecular Formula

C21H18BrNO

Molecular Weight

380.3 g/mol

IUPAC Name

3-(4-bromophenyl)-3-(2-methylphenyl)-1-pyridin-4-ylpropan-1-one

InChI

InChI=1S/C21H18BrNO/c1-15-4-2-3-5-19(15)20(16-6-8-18(22)9-7-16)14-21(24)17-10-12-23-13-11-17/h2-13,20H,14H2,1H3

InChI Key

UFXXYDFRMMZNDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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